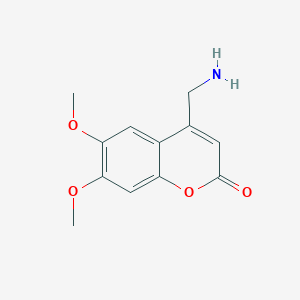

4-(Aminomethyl)-6,7-dimethoxycoumarin

Beschreibung

BenchChem offers high-quality 4-(Aminomethyl)-6,7-dimethoxycoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-6,7-dimethoxycoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXVGQYUBHDGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of 4-(Aminomethyl)-6,7-dimethoxycoumarin

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin

4-(Aminomethyl)-6,7-dimethoxycoumarin is a highly valuable fluorogenic molecule within the broader class of coumarin derivatives. Its utility stems from a combination of a robust fluorophore, provided by the substituted coumarin scaffold, and a reactive primary amine handle at the 4-position. This amine group allows for facile conjugation to biomolecules or other chemical entities, making it an essential building block in the development of fluorescent probes, labels, and substrates for high-throughput screening assays.[1][2] The 6,7-dimethoxy substitution pattern enhances the fluorescence properties of the coumarin core. This guide provides a comprehensive, mechanistically-driven overview of a reliable synthetic pathway, designed for researchers and professionals in chemical synthesis and drug development.

Part 1: Strategic Synthesis Overview

The synthesis of 4-(aminomethyl)-6,7-dimethoxycoumarin is most effectively approached as a multi-stage process. A robust strategy involves first constructing the core coumarin ring system with a suitable functional group at the 4-position, which then serves as a precursor for the introduction of the aminomethyl moiety. Our chosen pathway prioritizes control, yield, and the avoidance of common synthetic pitfalls such as over-alkylation.

The overall strategy is broken down into three core transformations:

-

Pechmann Condensation: Formation of the 4-(halomethyl)-6,7-dimethoxycoumarin scaffold.

-

Gabriel Synthesis: Introduction of a protected nitrogen atom via nucleophilic substitution.

-

Hydrazinolysis: Deprotection to unveil the target primary amine.

This approach is deliberately chosen over direct amination with ammonia, which often leads to a mixture of primary, secondary, and tertiary amines, complicating purification and reducing the yield of the desired product. The Gabriel synthesis offers a classic and highly effective solution to this challenge.[3]

Caption: Key stages of the Pechmann condensation mechanism.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-6,7-dimethoxycoumarin

This protocol is adapted from established procedures for similar coumarin syntheses. [4][5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxyphenol (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (approx. 5-10 volumes relative to the phenol) via the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C throughout the addition. The phenol will dissolve to form a solution.

-

Reactant Addition: Once the phenol has completely dissolved and the solution is cooled, add ethyl 4-chloroacetoacetate (1.0-1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Slowly and carefully pour the reaction mixture into a beaker containing a 10-fold volume of ice-water with stirring. A solid precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent such as ethyl acetate or ethanol to yield pure 4-(chloromethyl)-6,7-dimethoxycoumarin.

| Parameter | Value/Condition | Rationale | Reference |

| Reactant Ratio | Phenol:Ester ≈ 1:1 | Ensures complete consumption of the phenol starting material. | [5] |

| Catalyst | Concentrated H₂SO₄ | Potent acid catalyst and dehydrating agent. | [4] |

| Temperature | 0-10 °C (addition), RT (reaction) | Controls the initial exothermic reaction; room temperature is sufficient for reaction completion. | [4] |

| Reaction Time | 12-18 hours (overnight) | Allows the reaction to proceed to completion for maximal yield. | [5] |

| Typical Yield | 50-60% | A representative yield for this type of condensation. | [5] |

Part 3: Introduction of the Amino Group via Gabriel Synthesis

The Gabriel synthesis is a superior method for preparing primary amines from alkyl halides. [6]It utilizes the phthalimide anion as an ammonia surrogate (H₂N⁻), which undergoes Sₙ2 reaction with the alkyl halide. The key advantage is that the resulting N-alkylphthalimide intermediate prevents further alkylation, thus cleanly producing the primary amine upon deprotection. [3]

Step 2A: N-Alkylation of Potassium Phthalimide

Causality Behind Experimental Choices:

-

Reagents: The electrophilic 4-(chloromethyl)-6,7-dimethoxycoumarin reacts with the nucleophilic potassium phthalimide. Using the pre-formed potassium salt of phthalimide is often more convenient than generating it in situ with a base.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for Sₙ2 reactions. It effectively solvates the potassium cation while leaving the phthalimide anion highly nucleophilic, thereby accelerating the reaction. [7]

Experimental Protocol: Synthesis of N-((6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl)phthalimide

-

Reaction Setup: To a solution of 4-(chloromethyl)-6,7-dimethoxycoumarin (1.0 eq) in DMF, add potassium phthalimide (1.1 eq).

-

Reaction: Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to obtain the pure N-alkylphthalimide intermediate.

Step 2B: Hydrazinolysis (Ing-Manske Procedure)

While acidic or basic hydrolysis can cleave the phthalimide group, these conditions are harsh and can potentially degrade the coumarin ring. The Ing-Manske procedure, which uses hydrazine, is a much milder and more efficient alternative. [8] Causality Behind Experimental Choices:

-

Reagent: Hydrazine hydrate acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a very stable five-membered phthalhydrazide ring and liberating the desired primary amine. [7]* Solvent: Ethanol or methanol is a common solvent that facilitates the reaction and allows for easy work-up. [7]

Caption: Core steps of the Gabriel synthesis pathway.

Experimental Protocol: Synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin

-

Reaction Setup: Suspend the N-alkylphthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux for 1-3 hours. A precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct is often insoluble and can be removed by filtration.

-

Purification: Acidify the filtrate with HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the product amine, which can then be isolated. Alternatively, evaporate the solvent and purify the residue using column chromatography on silica gel to obtain the free amine.

Conclusion

The described synthetic pathway, leveraging a Pechmann condensation followed by a Gabriel synthesis, represents a robust and logical approach for producing 4-(aminomethyl)-6,7-dimethoxycoumarin. Each step is chosen for its reliability, efficiency, and ability to control the introduction of functional groups, minimizing side reactions and simplifying purification. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable fluorogenic compound for applications in life sciences and materials research.

References

- BenchChem. (2025). Application Note: Knoevenagel Condensation for Coumarin Synthesis. Benchchem.

- Taylor & Francis Online. (2014, August 8). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19).

- Journal of Chemical Research, Synopses (RSC Publishing). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation.

- Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model.

- Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

- HETEROCYCLES. (2005, October 14). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Vol. 65, No. 12.

- New Journal of Chemistry (RSC Publishing). 4-Aminocoumarin derivatives: synthesis and applications.

- ResearchGate. 4-Aminocoumarin derivatives: synthesis and applications | Request PDF.

- Wikipedia. Pechmann condensation.

- ResearchGate. Synthesis of 3-aminomethyl-4-hydroxycoumarins and their retro-Mannich reaction in dimethyl sulfoxide | Request PDF.

- Bohrium. (2021, January 1). 4-aminocoumarin-derivatives-synthesis-and-applications. Ask this paper.

- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts.

- Santa Cruz Biotechnology. 4-(Aminomethyl)-6,7-dimethoxycoumarin | CAS 849042-47-3 | SCBT.

- Benchchem. Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Application Note.

- NIH. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.

- Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under.

- J&K Scientific LLC. (2025, February 23). Gabriel Synthesis.

- Wikipedia. Gabriel synthesis.

- Benchchem. An In-depth Technical Guide to 4-(Chloromethyl)-7-hydroxycoumarin: Chemical Properties and Structure.

- NROChemistry. Gabriel Synthesis: Mechanism & Examples.

- Benchchem. Technical Support Center: Synthesis of 4-(chloromethyl)-7-hydroxycoumarin.

- Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives. (2020, September 12).

- Thermo Fisher Scientific - JP. Gabriel Synthesis.

- PubMed. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening.

- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.

- Google Patents. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof.

Sources

- 1. scbt.com [scbt.com]

- 2. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

4-(Aminomethyl)-6,7-dimethoxycoumarin chemical properties

An In-Depth Technical Guide to the Core Chemical Properties and Applications of 4-(Aminomethyl)-6,7-dimethoxycoumarin

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Fluorophore for Advanced Research

In the landscape of modern chemical and biomedical research, fluorescent probes are indispensable tools for elucidating complex biological processes and quantifying analytes with high sensitivity. Among these, coumarin derivatives have carved out a significant niche due to their robust photophysical properties. This guide provides an in-depth technical exploration of 4-(Aminomethyl)-6,7-dimethoxycoumarin (AMDC), a key fluorescent labeling reagent designed for researchers, scientists, and drug development professionals.

AMDC is distinguished by its reactive primary amine, which serves as a versatile handle for covalent attachment to target molecules, particularly carboxylic acids. Its structural design, featuring a coumarin core with two methoxy groups at the 6 and 7 positions, confers favorable fluorescence characteristics that are ingeniously modulated by its aminomethyl substituent. This document will delve into the core chemical properties, synthesis logic, and critical applications of AMDC, providing not just protocols, but the scientific rationale behind them to empower researchers in their experimental design and execution.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. AMDC is a solid, crystalline substance whose utility is defined by its chemical structure and resulting photophysics.

Quantitative Data Summary

The essential properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 849042-47-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO₄ | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| Melting Point | 133-136°C | [2] |

| Boiling Point | 413.1±45.0 °C (Predicted) | [2] |

| Density | 1.252±0.06 g/cm³ (Predicted) | [2] |

| Appearance | Pale yellow to amber powder | [3][4] (Inferred from precursor) |

| Solubility | Soluble in organic solvents (e.g., Acetonitrile, DMF, Chloroform) | [5] (Inferred from precursor) |

| Fluorescence λex | 348 nm (in CH₃CN) | [6] |

| Fluorescence λem | 429 nm (in CH₃CN) | [6] |

Part 2: Synthesis and Chemical Reactivity

The synthetic route to AMDC and its inherent reactivity are central to its function as a labeling agent. The primary amine at the 4-position is the key functional group for derivatization.

Synthetic Pathway Overview

The synthesis of AMDC typically proceeds through a two-step process starting from a dimethoxyphenol derivative. The core coumarin structure is first formed, followed by functionalization at the 4-position. A common and logical approach involves the synthesis of an intermediate, 4-bromomethyl-6,7-dimethoxycoumarin, which is then converted to the final aminomethyl product. The bromomethyl group is an excellent leaving group, making it susceptible to nucleophilic substitution by an amine source.

This strategy is advantageous as the bromomethyl intermediate is itself a stable and versatile precursor for creating a variety of coumarin derivatives.[3][4]

Caption: General synthesis of AMDC from its bromomethyl precursor.

The Chemistry of Derivatization: A Self-Validating System

The true power of AMDC lies in the chemical reactivity of its benzylic amino group. This primary amine is nucleophilic and readily reacts with activated carboxylic acids to form a stable amide bond. This reaction is the cornerstone of its use as a precolumn derivatization reagent for HPLC.

A critical aspect of this system is the phenomenon of intramolecular fluorescence quenching.[6] In its free amine state, the benzylic amino group partially quenches the fluorescence of the coumarin core. Upon acylation (i.e., forming an amide bond with a carboxylic acid), this quenching effect is eliminated. The result is a significant increase in fluorescence quantum yield. This built-in mechanism is a self-validating feature: the derivatized product is substantially more fluorescent than the unreacted reagent, leading to a high signal-to-noise ratio in analytical assays.

Caption: Derivatization of a carboxylic acid with AMDC.

Part 3: Applications in Research and Drug Development

The unique properties of AMDC make it a valuable tool in several advanced applications, most notably in chromatography and enzyme kinetics.

Application 1: Precolumn Fluorescent Derivatization for HPLC

The analysis of endogenous carboxylic acids, such as fatty acids in biological fluids, is of significant clinical importance.[6] AMDC serves as an excellent precolumn derivatization reagent to enhance the detection sensitivity of these compounds in HPLC with fluorescence detection.

Causality Behind the Experimental Choice

The choice of a two-phase (water/ethyl acetate) derivatization medium is a strategic one.[6] It allows the water-soluble coupling agent, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), to activate the carboxylic acid in the aqueous phase. The resulting activated intermediate can then react with the more organic-soluble AMDC at the phase interface or in the organic phase. This method is rapid, proceeds under mild conditions (room temperature), and simplifies cleanup, as the derivatized product preferentially partitions into the organic layer, which can be directly injected into the HPLC system.[6]

Detailed Experimental Protocol: Derivatization of Fatty Acids in Serum

This protocol is adapted from the methodology described by Sasamoto et al. for the assay of fatty acids.[6]

Materials:

-

4-(Aminomethyl)-6,7-dimethoxycoumarin (AMDC) solution (4 mM in DMF)

-

1-Hydroxybenzotriazole (HOBt) solution (25 mM in DMF, mixed with AMDC solution)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) solution (2 M in water)

-

Phosphate Buffer (0.5 M, pH 7.0)

-

Ethyl Acetate

-

Sample containing carboxylic acids (e.g., human serum extract)

Procedure:

-

Sample Preparation: In a microcentrifuge vial, place 50 µL of the sample (e.g., a standard solution of fatty acids or a prepared serum sample).

-

Reagent Addition: Sequentially add the following to the vial:

-

50 µL of the AMDC/HOBt solution in DMF.

-

100 µL of the aqueous EDC solution.

-

200 µL of ethyl acetate.

-

40 µL of phosphate buffer.

-

-

Reaction: Vortex-mix the vial vigorously for 5 minutes at 25°C. The two-phase system will appear cloudy during mixing.

-

Phase Separation: Centrifuge the vial briefly (e.g., 1 minute at 2000 x g) to separate the aqueous and organic (ethyl acetate) layers.

-

Sample Injection: Carefully withdraw a 10 µL aliquot from the upper organic layer.

-

HPLC Analysis: Inject the aliquot into an HPLC system equipped with a fluorescence detector set to λex = 348 nm and λem = 429 nm.

Expected Outcome: The derivatized carboxylic acids will appear as highly fluorescent peaks in the chromatogram. The detection limit for this method is reported to be in the range of 20-50 femtomoles per 10 µL injection.[6]

Caption: Workflow for HPLC analysis using AMDC derivatization.

Application 2: Probing Cytochrome P450 Enzyme Activity

While AMDC itself is primarily documented as a labeling reagent, structurally similar aminomethylcoumarins are powerful tools in drug metabolism studies. Specifically, 7-methoxy-4-(aminomethyl)coumarin (MAMC) has been synthesized and characterized as a selective fluorescent substrate for Cytochrome P450 2D6 (CYP2D6), a critical enzyme in drug metabolism.[7][8]

The underlying principle is highly relevant. The enzyme catalyzes the O-demethylation of the methoxy group on the coumarin ring, producing the corresponding hydroxylated metabolite, 7-hydroxy-4-(aminomethyl)coumarin (HAMC).[7] This metabolite is intensely fluorescent and has significantly different excitation and emission wavelengths from the parent substrate. This spectral shift allows for the real-time, continuous monitoring of enzyme activity in a high-throughput screening format.[7]

The N-alkylation of MAMC has been shown to dramatically increase its affinity for CYP2D6, demonstrating the tunability of this coumarin scaffold for developing highly sensitive and specific enzyme substrates.[8] This body of work provides a strong rationale for exploring 4-(aminomethyl)-6,7-dimethoxycoumarin and its derivatives as potential substrates for other P450 isoforms, leveraging the same O-demethylation mechanism to generate a fluorescent signal.

Part 4: Stability and Storage

Proper storage is crucial to maintain the chemical integrity and reactivity of AMDC. Based on the properties of its bromomethyl precursor and general best practices for amine-containing fluorescent dyes:

-

Storage Conditions: The compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended.[3]

-

Inert Atmosphere: To prevent oxidation, especially of the amine group, storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3]

-

Solutions: Solutions of AMDC, particularly in solvents like DMF, should be prepared fresh. If storage is necessary, they should be kept tightly sealed at low temperatures and protected from light to minimize degradation.

Conclusion

4-(Aminomethyl)-6,7-dimethoxycoumarin is a highly effective and versatile fluorescent labeling reagent. Its well-defined chemical properties, including a reactive primary amine and fluorescence that is enhanced upon derivatization, make it an invaluable tool for the sensitive quantification of carboxylic acids by HPLC. The principles guiding its application, particularly the strategic use of a two-phase reaction medium and the inherent fluorescence quenching mechanism, highlight a sophisticated and self-validating system. Furthermore, the broader utility of the aminomethylcoumarin scaffold in developing selective enzyme substrates for drug metabolism studies underscores its importance and potential for future applications in drug discovery and diagnostics.

References

-

Al-Haiza, M. A. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937. [Link]

-

Sasamoto, K., Ushijima, T., Saito, M., & Ohkura, Y. (1993). Precolumn Fluorescence Derivatization of Carboxylic Acids Using 4-Aminomethyl-6,7-dimethoxycoumarin in a Two-Phase Medium. ANALYTICAL SCIENCES, 9(2), 189-192. [Link]

-

Onderwater, R. C. A., et al. (1999). Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening. Chemical Research in Toxicology, 12(8), 733-740. [Link]

-

Venhorst, J., et al. (2000). Influence of N-substitution of 7-methoxy-4-(aminomethyl)-coumarin on cytochrome P450 metabolism and selectivity. Chemical Research in Toxicology, 13(11), 1145-1152. [Link]

-

Patil, S. B., et al. (2019). Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives. Indian Journal of Chemistry - Section B, 58B, 1252-1256. [Link]

-

Zhang, Y., et al. (2021). Study on the Photochemical Reaction Process of 4-methyl-7-Hydroxycoumarin and Its Mechanism by Multi-Spectroscopic Technologies. Journal of Physics: Conference Series, 2112(1), 012023. [Link]

-

Lussenburg, B. M., et al. (2005). Structure and names of the N-alkyl-7-methoxy-4-(aminomethyl)-coumarins. Xenobiotica, 35(10-11), 947-961. [Link]

-

Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Iraqi Journal of Pharmacy, 20(Supp-01), 174-188. [Link]

-

Lee, C. H., et al. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnic & Histochemistry, 98(1), 54-61. [Link]

-

Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]

-

precisionFDA. (n.d.). 6,7-DIMETHOXY-4-METHYLCOUMARIN. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(Aminomethyl)-6,7-dimethoxycoumarin | 849042-47-3 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-溴甲基-6,7-二甲氧基香豆素 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of N-substitution of 7-methoxy-4-(aminomethyl)-coumarin on cytochrome P450 metabolism and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Aminomethyl)-6,7-dimethoxycoumarin: A Versatile Fluorophore for Research and Development

This guide provides a comprehensive technical overview of 4-(Aminomethyl)-6,7-dimethoxycoumarin (CAS Number: 849042-47-3), a fluorescent labeling reagent with significant utility in analytical chemistry and potential applications in drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, and applications.

Core Molecular Profile

4-(Aminomethyl)-6,7-dimethoxycoumarin is a derivative of coumarin, a class of compounds well-regarded for their fluorescent properties. The core structure features a 2H-1-benzopyran-2-one scaffold, with two methoxy groups at the 6 and 7 positions and a reactive aminomethyl group at the 4 position.[1] This specific arrangement of functional groups underpins its utility as a fluorescent label.

| Property | Value | Reference |

| CAS Number | 849042-47-3 | [1] |

| Molecular Formula | C₁₂H₁₃NO₄ | [1] |

| Molecular Weight | 235.24 g/mol | [1] |

| Alternate Name | 4-(Aminomethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one | [1] |

Synthesis Pathway: From Precursor to Final Product

The synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin is typically achieved through the conversion of its brominated precursor, 4-(bromomethyl)-6,7-dimethoxycoumarin. A robust and widely applicable method for this transformation is the Gabriel synthesis , which provides a reliable route to primary amines from primary alkyl halides.[2][3][4]

The reaction proceeds in two main steps:

-

N-Alkylation of Phthalimide: Potassium phthalimide is reacted with 4-(bromomethyl)-6,7-dimethoxycoumarin. The phthalimide anion acts as a surrogate for the ammonia anion, undergoing a nucleophilic substitution reaction with the alkyl halide to form an N-alkylphthalimide intermediate.[2][3]

-

Hydrolysis or Hydrazinolysis: The intermediate is then cleaved to release the primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a milder alternative to strong acid hydrolysis and is often preferred to avoid harsh reaction conditions that could degrade sensitive substrates.[3][5] This step yields the desired 4-(Aminomethyl)-6,7-dimethoxycoumarin and a phthalhydrazide precipitate.[2][6]

Caption: Generalized Gabriel synthesis pathway for 4-(Aminomethyl)-6,7-dimethoxycoumarin.

Detailed Experimental Protocol: Gabriel Synthesis

This protocol outlines a general procedure for the synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin from its brominated precursor.

Materials:

-

4-(Bromomethyl)-6,7-dimethoxycoumarin

-

Potassium phthalimide

-

Dry Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Methanol

-

Diethyl ether

-

Celite

Procedure:

Step 1: N-Alkylation

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-(bromomethyl)-6,7-dimethoxycoumarin (1.0 equivalent) and potassium phthalimide (1.2 equivalents) in dry DMF.

-

Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylphthalimide intermediate.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

-

Dissolve the crude intermediate (1.0 equivalent) in methanol.

-

Add hydrazine hydrate (10-20 equivalents) to the solution under an inert atmosphere.

-

Stir the mixture at room temperature for 16 hours. A precipitate of phthalhydrazide will form.

-

Dilute the reaction mixture with diethyl ether and filter through Celite to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-(Aminomethyl)-6,7-dimethoxycoumarin.

Physicochemical and Spectroscopic Properties

Physical Properties

Fluorescence Characteristics

The core utility of 4-(Aminomethyl)-6,7-dimethoxycoumarin lies in its fluorescent properties. The dimethoxy-substituted coumarin scaffold is a well-established fluorophore.

| Parameter | Value | Conditions | Reference |

| Excitation Maximum (λex) | 348 nm | Acetonitrile | [7] |

| Emission Maximum (λem) | 429 nm | Acetonitrile | [7] |

The fluorescence of coumarin derivatives can be influenced by solvent polarity. Generally, an increase in solvent polarity can lead to a red shift (longer wavelength) in the emission spectrum due to stabilization of the excited state.[8] While a specific quantum yield for this compound is not widely reported, aminocoumarins are known for their high fluorescence quantum yields.[9]

Applications in Research and Development

The primary application of 4-(Aminomethyl)-6,7-dimethoxycoumarin is as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of carboxylic acids.[7]

Derivatization of Carboxylic Acids for HPLC Analysis

The aminomethyl group provides a reactive handle for covalent attachment to carboxylic acids, forming a stable amide bond. This process imparts the fluorescent properties of the coumarin moiety to the analyte, enabling highly sensitive detection.

Sources

- 1. scbt.com [scbt.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: determination of ground and excited state dipole moment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 9. scispace.com [scispace.com]

Spectral properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin

An In-Depth Technical Guide to the Spectral Properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Aminomethyl)-6,7-dimethoxycoumarin is a fluorescent molecule of significant interest within the broader class of benzopyrone dyes. Its utility as a fluorescent labeling reagent and potential as a pro-fluorescent substrate for enzymatic assays positions it as a valuable tool in drug discovery and biochemical research.[1][2] The defining characteristics of this fluorophore are dictated by its electronic structure, which is heavily influenced by the electron-donating methoxy groups on the benzene ring and the aminomethyl substituent at the 4-position. This guide provides a comprehensive analysis of its core spectral properties, the profound influence of environmental factors on its fluorescence, and detailed protocols for its characterization. Our approach is grounded in the fundamental principles of fluorescence spectroscopy, offering both theoretical understanding and practical, field-proven methodologies.

Introduction to the Coumarin Scaffold

Coumarins are a prominent class of fluorophores characterized by the 2H-chromen-2-one core. Their broad appeal stems from high fluorescence quantum yields, significant Stokes shifts, and a sensitivity to the local environment that can be harnessed for sensing applications. The spectral properties of a given coumarin derivative are exquisitely tunable through substitution on the benzopyrone ring. Electron-donating groups, such as alkoxy and amino functionalities, typically enhance fluorescence and shift the emission to longer wavelengths. 4-(Aminomethyl)-6,7-dimethoxycoumarin embodies this principle, featuring powerful auxochromes that define its spectral signature.

Caption: Chemical Structure of 4-(Aminomethyl)-6,7-dimethoxycoumarin.

Core Photophysical Properties

The utility of a fluorophore is defined by its fundamental photophysical parameters. While precise values for this specific molecule require empirical determination, we can infer its characteristics based on well-studied analogs such as 7-amino-4-methylcoumarin (AMC) and other 6,7-dialkoxycoumarins.[3][4][5]

Absorption and Emission Spectra

The absorption spectrum arises from the transition of the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). For 4-(Aminomethyl)-6,7-dimethoxycoumarin, the primary absorption band is expected in the near-UV region, likely between 340-370 nm. This is a result of the extended π-conjugated system influenced by the potent electron-donating 6,7-dimethoxy groups and the aminomethyl moiety.

Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and subsequently returns to the ground state via the emission of a photon. This fluorescence emission is anticipated to occur in the blue region of the visible spectrum, typically between 440-470 nm. The significant separation between the absorption and emission maxima, known as the Stokes Shift , is a hallmark of coumarin dyes and is advantageous for minimizing self-absorption and simplifying optical detection.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[6] For aminocoumarins, Φf is highly dependent on the structure and environment. Compounds with flexible amino groups can exhibit lower quantum yields in polar solvents due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[7] However, the specific value for 4-(Aminomethyl)-6,7-dimethoxycoumarin must be determined experimentally relative to a known standard.

The fluorescence lifetime (τ) represents the average time the molecule spends in the excited state before returning to the ground state.[8] Typical lifetimes for coumarin derivatives are in the range of 1-5 nanoseconds.[8] This parameter is crucial for applications in time-resolved fluorescence spectroscopy and fluorescence lifetime imaging (FLIM), as it can be modulated by dynamic processes like quenching or Förster resonance energy transfer (FRET).

| Photophysical Parameter | Expected Range/Value | Significance in Application |

| Absorption Maximum (λ_abs) | 340 - 370 nm | Determines the optimal excitation wavelength. |

| Emission Maximum (λ_em) | 440 - 470 nm | Defines the detection window and color of fluorescence. |

| Stokes Shift | ~100 nm | Crucial for sensitive detection by separating excitation and emission light. |

| Quantum Yield (Φf) | Environment-dependent | A measure of fluorescence brightness; higher values are generally desirable. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Enables advanced applications like time-resolved measurements and FLIM. |

Environmental Sensitivity: A Double-Edged Sword

A key feature of aminocoumarins is their sensitivity to the local environment, which can be exploited for sensing applications but also necessitates careful control of experimental conditions for reproducibility.

Influence of Solvent Polarity (Solvatochromism)

In polar solvents, the excited state of 4-(Aminomethyl)-6,7-dimethoxycoumarin, which possesses a larger dipole moment than the ground state, is stabilized by the reorientation of solvent molecules.[9] This phenomenon, known as solvent relaxation, lowers the energy of the excited state, resulting in a red shift (a shift to longer wavelengths) of the emission spectrum.[9][10] This positive solvatochromism means that the precise emission wavelength can be an indicator of the polarity of the molecule's microenvironment. For consistent results, experiments should be conducted in a single, well-defined solvent system.

Caption: Energy diagram illustrating solvent relaxation around an excited fluorophore.

Effect of pH

The aminomethyl group is basic and subject to protonation at acidic pH. The protonated form (-CH₂-NH₃⁺) will have drastically different electronic properties compared to the neutral amine (-CH₂-NH₂). Typically, protonation of an amino group involved in the fluorophore's conjugated system leads to a significant blue shift or complete quenching of fluorescence. This is because the lone pair of electrons on the nitrogen is no longer available to participate in the π-system. Therefore, maintaining a stable pH with an appropriate buffer system (typically pH > 8 for the free amine form) is critical for achieving stable and maximal fluorescence intensity.[11][12]

Applications in Drug Discovery and HTS

The structure of 4-(Aminomethyl)-6,7-dimethoxycoumarin lends itself to two primary applications in biomedical research.

Fluorescent Labeling Reagent

The primary amine of the aminomethyl group serves as a nucleophilic handle for covalent attachment to other molecules. It can be readily derivatized to react with carboxylic acids, isothiocyanates, or succinimidyl esters, enabling the fluorescent tagging of proteins, peptides, and other biomolecules.

Pro-Fluorescent Enzyme Substrate

A highly valuable application is in the design of "turn-on" fluorescent assays for enzymes. A closely related compound, 7-methoxy-4-(aminomethyl)coumarin (MAMC), is a selective substrate for the drug-metabolizing enzyme Cytochrome P450 2D6 (CYP2D6).[13] The enzyme catalyzes an O-demethylation reaction, converting the methoxy group into a hydroxyl group. This transformation creates 7-hydroxy-4-(aminomethyl)coumarin (HAMC), a product with significantly different and enhanced fluorescence properties.[13] Similarly, the O-demethylation of one of the methoxy groups in 4-(Aminomethyl)-6,7-dimethoxycoumarin would produce a highly fluorescent 6- or 7-hydroxy metabolite, providing a real-time method for monitoring enzyme activity in high-throughput screening (HTS) formats.

Caption: Enzymatic conversion of a pro-fluorescent coumarin substrate.

Experimental Protocols

To ensure scientific rigor, the characterization of 4-(Aminomethyl)-6,7-dimethoxycoumarin must follow validated protocols.

Protocol: Determination of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which relates the fluorescence of the sample to a standard of known quantum yield (e.g., Coumarin 153 in ethanol, Φf = 0.53).[14][15]

Materials:

-

4-(Aminomethyl)-6,7-dimethoxycoumarin

-

Quantum yield standard (e.g., Coumarin 153)

-

Spectroscopic grade solvent (e.g., ethanol)

-

UV-Vis spectrophotometer and fluorescence spectrometer

-

1 cm pathlength quartz cuvettes

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.

-

Prepare Dilutions: Create a series of five dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1. This low absorbance range is critical to avoid inner filter effects.[14]

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm). The excitation wavelength should be the same for the sample and the standard.

-

Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum, ensuring identical instrument settings (e.g., excitation/emission slit widths).

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield (Φ_s) is calculated using the following equation:[6] Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) Where:

-

Φ_r is the quantum yield of the reference.

-

m_s and m_r are the slopes of the plots for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solvents (if different).

-

Caption: Workflow for relative quantum yield determination.

Protocol: Fluorescence Lifetime Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[16]

Materials:

-

TCSPC-capable fluorometer with a pulsed light source (e.g., picosecond laser diode or LED).

-

Sample solution in a 1 cm cuvette.

-

Scattering solution for the Instrument Response Function (IRF) (e.g., dilute Ludox or non-dairy creamer).

Procedure:

-

Instrument Setup: Tune the pulsed light source to the excitation wavelength of the sample. Set the repetition rate to be at least 10 times shorter than the expected decay time to allow for full decay between pulses.

-

Acquire Instrument Response Function (IRF): Replace the sample with the scattering solution and acquire the IRF. This measures the temporal profile of the excitation pulse and the detector response.[8]

-

Acquire Sample Decay: Replace the scattering solution with the sample and acquire the fluorescence decay data until sufficient counts (typically 10,000 in the peak channel) are collected for robust statistical analysis.

-

Data Analysis (Deconvolution): Use appropriate software to perform an iterative deconvolution of the acquired sample decay with the measured IRF.

-

Fit the Decay: Fit the resulting data to a mono- or multi-exponential decay model to extract the fluorescence lifetime(s) (τ). The goodness of fit is typically assessed by examining the chi-squared (χ²) value and the randomness of the weighted residuals.

Conclusion

4-(Aminomethyl)-6,7-dimethoxycoumarin is a versatile fluorophore with spectral properties that are highly advantageous for applications in biological research and drug development. Its strong absorption in the near-UV, bright blue emission, and sensitivity to the local environment make it an excellent candidate for use as a fluorescent label and as a basis for designing pro-fluorescent enzyme substrates. A thorough understanding of its photophysical principles, particularly the influence of solvent and pH, is paramount for its effective and reproducible application. The protocols provided herein offer a robust framework for the detailed characterization of this and other similar fluorescent probes, empowering researchers to leverage their full potential in quantitative biochemical assays.

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2851.

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham.

- Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

-

BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from [Link]

- Hess, S. T., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv.

- University of California, Davis. (2017). Time Resolved Fluorescence Spectroscopy.

- de Groot, M. J., et al. (1999). Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening. Chemical Research in Toxicology, 12(9), 747-755.

- ResearchGate. (n.d.). Experimental setup for performing time-resolved fluorescence.

- van Hoek, A. (n.d.). Time-resolved fluorescence spectroscopy.

- Jones, G., Jackson, W. R., & Halpern, A. M. (1981). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.

- ResearchGate. (2019). Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)

- Kosower, E. M., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Molecules, 24(15), 2814.

- Pal, H., et al. (2000). Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 133-143.

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

- Grzywacz, J., & Taszner, S. (1982). Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution.

- BenchChem. (n.d.). Reducing background fluorescence in assays with 4-Bromomethyl-6,7-dimethoxycoumarin.

-

Chem-Impex International, Inc. (n.d.). 4-Bromomethyl-6,7-dimethoxycoumarin. Retrieved from [Link]

- Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Iraqi Journal of Pharmacy, 20(Supp-01), 174-188.

- Thermo Fisher Scientific. (n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.

- ResearchGate. (n.d.). Absorption spectra of 6,7-dihydroxycoumarin (0.10 mM) in the presence...

- PubMed. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- Harmon, D., Tu, Y., & Pham, H. (2018). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons.

- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684.

- ResearchGate. (n.d.).

-

Oregon Medical Laser Center. (n.d.). 7-Methoxycoumarin-4-acetic acid. Retrieved from [Link]

- Boens, N., et al. (n.d.). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy.

- Thermo Fisher Scientific. (n.d.). Spectral characteristics of Molecular Probes dyes—Table 23.1.

- Jadhav, V. P., & Mohanty, P. K. (2025). Comprehensive in silico analysis of 5,7-dimethoxycoumarin (citropten): pharmacokinetic, toxicological, and multi-target docking insights for potential neuropharmacological applications. MGM Journal of Medical Sciences, 4, 657-671.

-

PubChem. (n.d.). 4,7-Dihydroxycoumarin. Retrieved from [Link]

- ChemicalBook. (n.d.). 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR spectrum.

- BenchChem. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(Aminomethyl)-6,7-dimethoxycoumarin | 849042-47-3 [amp.chemicalbook.com]

- 3. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 5. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 10. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 13. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. biorxiv.org [biorxiv.org]

A Technical Guide to the Photophysical Properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)-6,7-dimethoxycoumarin is a fluorescent probe belonging to the coumarin family of dyes, valued for its utility in biochemical and cellular analysis.[1] This guide provides an in-depth examination of its core photophysical properties, namely its excitation and emission spectra. We will explore the underlying principles governing its fluorescence, the significant impact of environmental factors such as solvent polarity and pH, and provide a validated protocol for accurate spectral measurement. This document is intended to serve as a comprehensive resource for researchers employing this fluorophore in applications ranging from high-performance liquid chromatography (HPLC) to fluorescence microscopy.

Introduction: The Coumarin Core and its Significance

Coumarin and its derivatives are a widely utilized class of fluorophores in biological research.[2] Their popularity stems from a combination of favorable characteristics including high fluorescence quantum yields, good photostability, and a large Stokes shift. The core coumarin structure is a benzopyran-2-one, and substitutions on this scaffold can be used to modulate its spectral properties and reactivity.

4-(Aminomethyl)-6,7-dimethoxycoumarin, also known as "AMCA," is a notable derivative.[3] The key features of its structure are:

-

The Coumarin Scaffold: Provides the fundamental π-conjugated system responsible for its fluorescence.[2]

-

Dimethoxy Groups (positions 6 and 7): These electron-donating groups enhance the fluorescence quantum yield of the coumarin core.

-

Aminomethyl Group (position 4): This primary amine serves as a reactive handle for covalent attachment to other molecules, such as carboxylic acids, making it an excellent fluorescent labeling reagent.[4][5]

This combination of a bright fluorophore with a reactive functional group makes 4-(Aminomethyl)-6,7-dimethoxycoumarin a versatile tool for tagging and detecting biomolecules.

Core Photophysical Properties

The utility of any fluorophore is defined by its characteristic excitation and emission spectra. These properties are dictated by the molecule's electronic structure and how it interacts with light.

Excitation and Emission Maxima

4-(Aminomethyl)-6,7-dimethoxycoumarin is a blue-emitting fluorophore. In general, it absorbs ultraviolet (UV) light and emits in the blue region of the visible spectrum. The specific wavelengths for maximal excitation and emission can vary depending on the solvent environment, but typical values are:

This significant separation between the excitation and emission peaks, known as the Stokes Shift , is a highly desirable property. A large Stokes shift minimizes self-absorption (the inner filter effect) and simplifies the design of optical filter sets for fluorescence detection, leading to improved signal-to-noise ratios.[8]

Quantitative Spectral Data

The following table summarizes the key photophysical parameters for AMCA and related coumarin dyes.

| Parameter | 4-(Aminomethyl)-6,7-dimethoxycoumarin (AMCA) | 7-Amino-4-methylcoumarin (AMC) |

| Excitation Max (λex) | ~345 nm[7] | ~341 nm[9] |

| Emission Max (λem) | ~450 nm[7] | ~441 nm[9] |

| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹[7] | Not specified |

| Stokes Shift | ~105 nm | ~100 nm |

Environmental Factors Influencing Fluorescence

The fluorescence of coumarin dyes is highly sensitive to the local environment. Understanding these influences is critical for designing robust and reproducible experiments.

Effect of Solvent Polarity

The polarity of the solvent can significantly impact both the position and intensity of the emission spectrum. Generally, as solvent polarity increases, the emission peak of many coumarin dyes shifts to longer wavelengths (a red shift). This phenomenon is due to the stabilization of the excited state dipole moment by the polar solvent molecules. This property can be exploited to probe the local environment of the fluorophore when it is conjugated to a biomolecule.

Effect of pH

The fluorescence of many coumarin derivatives is pH-dependent, particularly those with ionizable groups.[10] For AMCA, the aminomethyl group can be protonated at acidic pH. While some AMCA derivatives are reported to have pH-independent fluorescence between pH 4 and 10, it is crucial to consider the potential for pH to alter the fluorescence of conjugates.[8] For some related dihydroxycoumarins, an increase in pH leads to deprotonation and a significant increase in fluorescence intensity.[11] Therefore, maintaining a stable and consistent pH with appropriate buffering is essential for quantitative fluorescence measurements.

Experimental Protocol: Measuring Fluorescence Spectra

This section provides a standardized workflow for the accurate measurement of the excitation and emission spectra of 4-(Aminomethyl)-6,7-dimethoxycoumarin.

Materials and Instrumentation

-

Fluorophore: 4-(Aminomethyl)-6,7-dimethoxycoumarin

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)

-

Instrumentation: A calibrated spectrofluorometer

-

Cuvettes: 1 cm pathlength quartz cuvettes

Step-by-Step Measurement Protocol

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the fluorophore.

-

Dissolve it in a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 1-10 mM). Store this solution protected from light at -20°C.[7]

-

-

Working Solution Preparation:

-

Dilute the stock solution in the final spectroscopic solvent to a concentration that yields an absorbance of less than 0.1 at the excitation maximum.[12] This is crucial to avoid the inner-filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.

-

Set the excitation and emission slit widths. Narrower slits (e.g., 1-5 nm) provide better spectral resolution but lower signal intensity.[12]

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (~450 nm).

-

Scan a range of excitation wavelengths (e.g., 300-420 nm).

-

The resulting peak will be the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 400-600 nm).

-

The resulting peak will be the emission maximum (λem).

-

-

Data Correction:

-

It is essential to correct the raw spectra for variations in lamp intensity and detector sensitivity across different wavelengths. Most modern spectrofluorometers have built-in correction files or procedures.[12]

-

Self-Validation and Troubleshooting

-

Blank Measurement: Always measure the spectrum of the solvent alone to identify and subtract any background fluorescence or Raman scattering peaks.

-

Concentration Linearity: Ensure that the fluorescence intensity is linear with concentration in the range you are working in.

-

Photobleaching: Minimize the exposure of the sample to the excitation light to prevent photobleaching (light-induced degradation of the fluorophore).[13] Using an anti-fading agent in the mounting media is recommended for microscopy applications.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for obtaining corrected fluorescence spectra.

Caption: A flowchart detailing the key steps from sample preparation to final data analysis for accurate spectrofluorometry.

Applications in Research and Drug Development

The favorable spectral properties and reactive handle of 4-(Aminomethyl)-6,7-dimethoxycoumarin make it a valuable tool in several fields:

-

Fluorescent Labeling: It is widely used as a pre-column derivatization reagent in HPLC for the sensitive detection of carboxylic acids, such as fatty acids in biological samples.[5]

-

Fluorescence Microscopy: As a blue fluorescent probe, it is often used in multi-color imaging experiments as a contrast to green (e.g., FITC) and red (e.g., Rhodamine) fluorophores.[6]

-

Enzyme Assays: Coumarin-based substrates can be designed to be non-fluorescent (profluorescent) until acted upon by a specific enzyme, which releases the highly fluorescent coumarin product. This "turn-on" mechanism is used to measure enzyme activity, for example, with cytochrome P450 enzymes.[14]

Conclusion

4-(Aminomethyl)-6,7-dimethoxycoumarin is a robust and versatile blue fluorescent probe. A thorough understanding of its excitation and emission properties, and the factors that influence them, is paramount for its effective use. By following validated protocols and being mindful of environmental variables like solvent and pH, researchers can leverage the unique characteristics of this fluorophore to achieve sensitive and reliable detection in a wide array of biochemical and cellular assays.

References

-

National Center for Biotechnology Information. (2020, July 1). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. U.S. National Library of Medicine. [Link]

-

ResearchGate. (n.d.). Absorption peak of fluorescent dye AMCA (solvent: isopropanol, concentration: 10⁻⁵ mol/L). [Link]

-

Oregon Medical Laser Center. (1995). Coumarin 1. [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of coumarin after exposing 500 kHz US with 75 W.... [Link]

-

Sasamota, K., Ushijima, T., Saito, M., & Ohkura, Y. (n.d.). Precolumn Fluorescence Derivatization of Carboxylic Acids Using 4-Aminomethyl-6,7-dimethoxycoumarin in a Two-Phase Medium. J-Stage. [Link]

-

Podborna, N. V., & Drobot, L. B. (2019, August 3). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). Spectrofluorimetric Determination of Coumarin in Commercial Tablets. [Link]

-

FluoroFinder. (n.d.). AMCA Dye Profile. [Link]

-

ResearchGate. (2021). Characterization of 4-methylesculetin and of its mono- and di-methoxylated derivatives in water and organic solvents in its ground, singlet and triplet excited state. [Link]

-

Venhorst, J., et al. (1999). Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. scbt.com [scbt.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omlc.org [omlc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum yield of 4-(Aminomethyl)-6,7-dimethoxycoumarin

An In-Depth Technical Guide to the Quantum Yield of 4-(Aminomethyl)-6,7-dimethoxycoumarin (AMCA)

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the fluorescence quantum yield of 4-(Aminomethyl)-6,7-dimethoxycoumarin (AMCA), a prominent fluorophore in life sciences and drug discovery. We will delve into the foundational principles of quantum yield, the specific molecular and environmental factors that govern the photophysical behavior of AMCA, and a rigorous, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes and require a deep, practical understanding of their performance characteristics.

Introduction: The Significance of AMCA as a Fluorescent Probe

4-(Aminomethyl)-6,7-dimethoxycoumarin, often abbreviated as AMCA, is a blue-emitting fluorophore widely employed for labeling proteins, nucleic acids, and other biomolecules. Its utility stems from a combination of desirable properties: a significant Stokes shift, good photostability, and a reactive aminomethyl group that facilitates straightforward conjugation. AMCA is a derivative of the coumarin scaffold, a class of compounds renowned for their strong fluorescence.[1][2] The 6,7-dimethoxy substituents and the 4-aminomethyl group are not mere decorations; they are critical determinants of the molecule's electronic structure and, consequently, its fluorescence efficiency.

In drug development and high-throughput screening, fluorescent probes are indispensable tools. For instance, the O-demethylation of a related compound, 7-methoxy-4-(aminomethyl)coumarin (MAMC), by cytochrome P450 enzymes results in a highly fluorescent metabolite, providing a real-time assay for enzyme activity.[3] The brightness of a fluorophore in such applications is paramount and is quantified by its fluorescence quantum yield (Φf). A high quantum yield ensures maximum signal for a given amount of labeled material, enhancing assay sensitivity and reliability.[4][5][6] Understanding and accurately measuring the quantum yield of AMCA is therefore not an academic exercise but a practical necessity for robust assay design and data interpretation.

Theoretical Framework: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is the most critical parameter for characterizing the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule.[4]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

After a molecule absorbs a photon and transitions to an excited electronic state (S1), it can return to the ground state (S0) through several competing pathways. These pathways are broadly classified as radiative (fluorescence) and non-radiative.

-

Radiative Decay (k_r): The emission of a photon as the molecule returns to the ground state. This is the desired process of fluorescence.

-

Non-Radiative Decay (k_nr): Energy is dissipated as heat through processes like internal conversion (vibrational relaxation) and intersystem crossing to the triplet state.

The quantum yield is a measure of the competition between these pathways. A higher quantum yield signifies that the radiative decay pathway is more favorable.[7]

Key Factors Governing the Quantum Yield of AMCA

The fluorescence efficiency of AMCA is highly sensitive to its molecular structure and its immediate environment. A thorough understanding of these factors is essential for optimizing its performance in any application.

Molecular Structure

The specific arrangement of atoms and functional groups in AMCA dictates its intrinsic photophysical properties.

-

Coumarin Core: The rigid, planar coumarin ring system provides the fundamental chromophore responsible for absorption and emission.

-

Electron-Donating Groups (EDGs): The 6,7-dimethoxy groups and the 4-aminomethyl group are powerful EDGs. These groups increase the electron density of the aromatic system, which generally enhances the intramolecular charge transfer (ICT) character of the excited state and leads to higher fluorescence quantum yields.[8][9]

Environmental Factors

-

Solvent Polarity and Hydrogen Bonding: The polarity and hydrogen-bonding capacity of the solvent can significantly alter the energy levels of the excited state, a phenomenon known as solvatochromism.[4][9] For aminocoumarins, polar solvents can stabilize the charge-separated excited state, affecting both the emission wavelength and the quantum yield.

-

pH: The aminomethyl group (-CH₂NH₂) makes AMCA's fluorescence highly pH-dependent. In acidic solutions (low pH), the amine group becomes protonated (-CH₂NH₃⁺). This protonation turns the electron-donating amino group into an electron-withdrawing group, which often leads to a dramatic decrease or complete quenching of fluorescence.[4][8] This property can be exploited for developing pH sensors.

-

Temperature: Increasing the temperature typically lowers the quantum yield.[4][7] This is because higher thermal energy increases the rate of non-radiative decay processes as molecular vibrations and collisions become more frequent.

-

Concentration: At high concentrations, fluorophores like AMCA can form non-fluorescent aggregates, leading to a reduction in the overall emission intensity. This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a critical consideration in experimental design.[9]

Experimental Protocol: Determining the Quantum Yield of AMCA

The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method, which measures the quantum yield of a sample relative to a well-characterized standard.[10]

Principle of the Method

The relative quantum yield (Φ_s) of a sample is calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the known quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and reference. If the same solvent is used for both, this term (n_s²/n_r²) cancels out to 1.

This gradient-based method is superior to single-point measurements as it minimizes errors from the inner filter effect and concentration-dependent phenomena.[10]

Instrumentation and Materials

-

Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra is required.

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer for accurate absorbance measurements.

-

Quartz Cuvettes: Matched 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.[10]

-

Reagents:

-

Sample: High-purity 4-(Aminomethyl)-6,7-dimethoxycoumarin (AMCA).

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane). The same solvent must be used for both the sample and the standard.[10]

-

Fluorescence Standard: A standard with a well-characterized quantum yield is crucial. For blue-emitting coumarins like AMCA, suitable standards include:

-

Step-by-Step Methodology

-

Selection of Excitation Wavelength:

-

Rationale: The excitation wavelength should be at a point where both the sample and the reference have significant absorbance, but it is not necessarily at the absorbance maximum (λ_max) of either.

-

Procedure: Measure the full absorbance spectra of both a dilute AMCA solution and the reference standard solution. Choose an appropriate excitation wavelength (e.g., 350 nm).

-

-

Preparation of Solutions:

-

Rationale: To avoid inner filter effects, all absorbance values at the excitation wavelength must be kept low, ideally below 0.05.

-

Procedure:

-

Prepare a concentrated stock solution of AMCA and the reference standard in the same spectroscopic grade solvent.

-

From these stocks, prepare a series of 5-6 dilutions for both the sample and the reference. The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength range from approximately 0.01 to 0.05.

-

-

-

Absorbance Measurements:

-

Rationale: Accurate absorbance values are critical for the calculation.

-

Procedure: Using the UV-Vis spectrophotometer, measure and record the absorbance of each of the prepared solutions at the selected excitation wavelength. Remember to blank the instrument with the pure solvent.

-

-

Fluorescence Measurements:

-

Rationale: The spectrofluorometer must be properly configured to acquire corrected spectra.

-

Procedure:

-

Set the excitation wavelength on the spectrofluorometer to the value chosen in Step 1.

-

Set the emission wavelength range to cover the entire fluorescence spectrum of both the sample and the reference (e.g., 370 nm to 600 nm).

-

Record the corrected fluorescence emission spectrum for each of the dilute solutions, using the same instrument settings (e.g., slit widths) for all measurements.

-

-

-

Data Analysis and Calculation:

-

Rationale: Plotting integrated intensity versus absorbance provides a robust linear relationship whose slope is proportional to the quantum yield.

-

Procedure:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Create two separate plots:

-

Integrated fluorescence intensity vs. Absorbance for the AMCA solutions.

-

Integrated fluorescence intensity vs. Absorbance for the reference standard solutions.

-

-

Perform a linear regression for each plot. The slope of the line is the gradient (Grad). The line should pass through the origin.

-

Use the gradients obtained and the known quantum yield of the reference standard to calculate the quantum yield of AMCA using the formula from Section 4.1.

-

-

Experimental Workflow Diagram

Caption: Workflow for relative quantum yield determination.

Quantitative Data Summary

The photophysical properties of AMCA are highly dependent on the solvent environment. The following table summarizes typical values found in the literature for AMCA and its derivatives. Researchers should determine these values for their specific experimental conditions.

| Property | Value | Solvent | Notes |

| λ_abs (max) | ~350-360 nm | Ethanol | Absorption maximum. |

| λ_em (max) | ~440-460 nm | Ethanol | Emission maximum. |

| Molar Extinction Coefficient (ε) | ~15,000-20,000 M⁻¹cm⁻¹ | - | Varies with solvent and pH. |

| Quantum Yield (Φf) | 0.4 - 0.7 | Apolar/Ethanol | Highly solvent and pH dependent. Generally higher in non-polar solvents. |

| Fluorescence Lifetime (τ) | ~2-4 ns | - | The decay time of the excited state. |

Note: These are representative values. The exact properties should be measured under the specific experimental conditions used.

Conclusion: Best Practices for Researchers

The quantum yield of 4-(Aminomethyl)-6,7-dimethoxycoumarin is not a fixed constant but a dynamic property sensitive to its environment. For professionals in research and drug development, this presents both a challenge and an opportunity. The challenge lies in controlling experimental variables—particularly solvent and pH—to ensure reproducible results. The opportunity lies in leveraging these sensitivities, for example, by designing AMCA-based probes that report on changes in the local microenvironment.

By following the rigorous protocol detailed in this guide, researchers can obtain accurate and reliable quantum yield measurements. This ensures the integrity of fluorescence-based assays, enables meaningful comparison of data across experiments, and ultimately accelerates the drug discovery and development process.

References

- BenchChem. (2025). Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds. BenchChem.

- Scribd. (n.d.). CHM 423 Quantum Yield. Scribd.

- AAT Bioquest. (2023, January 25). What are the factors affecting fluorescence?.

- BenchChem. (2025). Technical Support Center: Enhancing the Fluorescence Quantum Yield of 11H-Benzo[a]fluoren-3-amine. BenchChem.

- ResearchGate. (2025). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm.

- National Institutes of Health. (n.d.). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PMC.

- Royal Society of Chemistry. (n.d.).

- PubMed. (n.d.). Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening.

- SciSpace. (2022, May 11). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. SciSpace.

- ResearchGate. (2025). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives.

- Al-Majedy, Y. K., et al. (n.d.).

- BenchChem. (2025). Strategies to improve the fluorescence quantum yield of 4-Hydroxycoumarin probes. BenchChem.

- ResearchGate. (2025). Factors Influencing the Ability of Fluorescence Emission and Fluorescence Quenching Experimental Research.

- PubMed. (2012). [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research].

Sources

- 1. scispace.com [scispace.com]

- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 3. Design, synthesis, and characterization of 7-methoxy-4-(aminomethyl)coumarin as a novel and selective cytochrome P450 2D6 substrate suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]